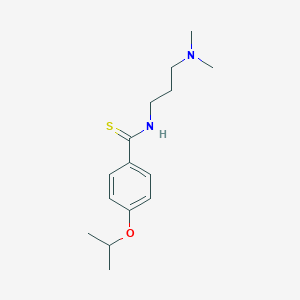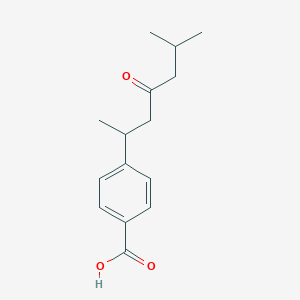
4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid, also known as MOBA, is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and biotechnology. MOBA is a derivative of benzoic acid that has a seven-carbon chain attached to one of its aromatic rings.
Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
Studies on benzimidazole derivatives based on hydroxyquinoline, including compounds related to 4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid, have demonstrated significant potential in corrosion inhibition. These compounds are effective against steel corrosion in acidic environments, highlighting their importance in industrial applications (Rbaa et al., 2020).
2. Fluorescence Probes Development
Research into the development of novel fluorescence probes to detect reactive oxygen species has identified derivatives of benzoic acid, similar to this compound, as promising candidates. These probes can be used to study the roles of reactive oxygen species in various biological and chemical applications (Setsukinai et al., 2003).
3. Anticancer Agent Synthesis
Compounds similar to this compound have been synthesized and evaluated as potential anticancer agents. They have shown efficacy in inhibiting cancer cell growth in laboratory settings, indicating their potential in cancer treatment (Soni et al., 2015).
4. Biological Activity
Derivatives of benzoic acid have shown a range of biological activities, including antimicrobial and molluscicidal effects. These findings suggest the potential for developing new pharmacological agents from similar compounds (Orjala et al., 1993).
Propiedades
| 17844-11-0 | |
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
4-(6-methyl-4-oxoheptan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h4-7,10-11H,8-9H2,1-3H3,(H,17,18) |
Clave InChI |
RHHYCUVNDLVGAX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)CC(C)C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CC(C)CC(=O)CC(C)C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


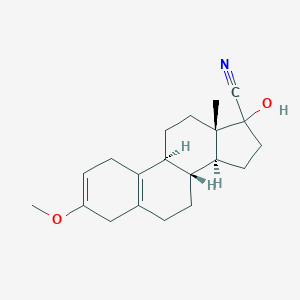

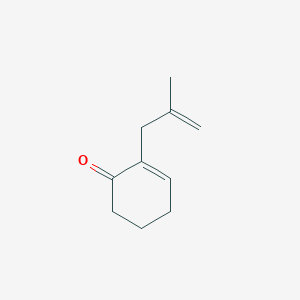
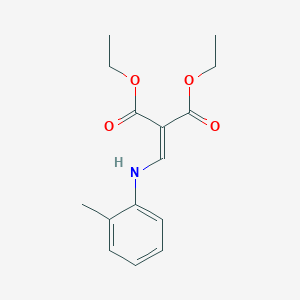
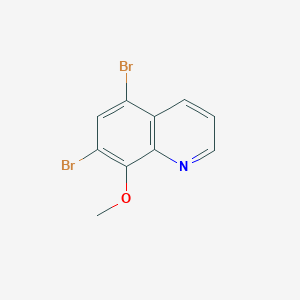
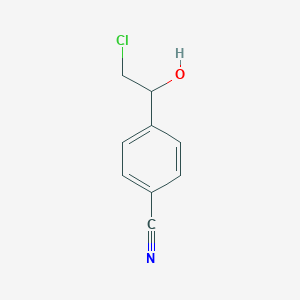
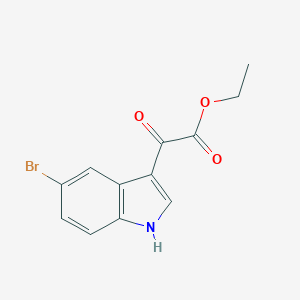
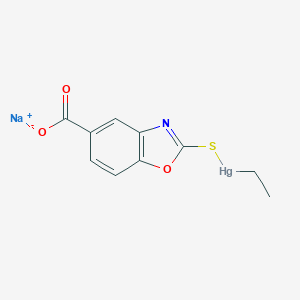
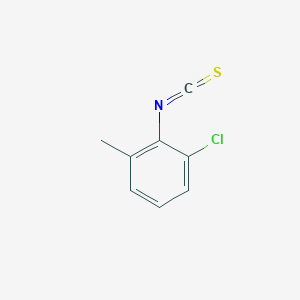
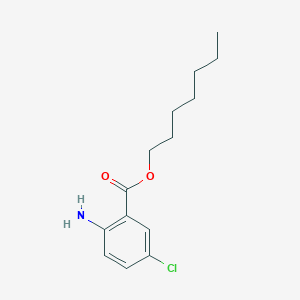
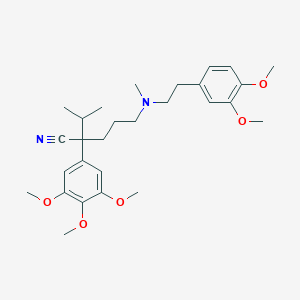
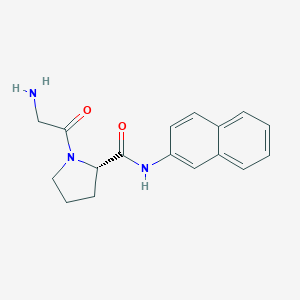
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
